For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Iodophenylacetic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Iodophenylacetic acid. The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and actionable experimental methodologies.
Core Chemical and Physical Properties
3-Iodophenylacetic acid is a white to light yellow solid, recognized for its utility as a building block in organic synthesis.[1] It is sensitive to light and should be stored in a dark, dry place at room temperature.[2][3]
Quantitative Data Summary
The key physicochemical properties of 3-Iodophenylacetic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 1878-69-9 | [2][3] |
| Molecular Formula | C₈H₇IO₂ | [2][4] |
| Molecular Weight | 262.04 g/mol | [3] |
| Physical Properties | ||
| Melting Point | 127-131 °C | [2][3] |
| Boiling Point | 347.2 °C at 760 mmHg | [2] |
| Density | 1.885 g/cm³ | [2] |
| Vapor Pressure | 2.07E-05 mmHg at 25°C | [2] |
| Flash Point | 163.8 °C | [2] |
| Chemical Properties | ||
| pKa | 4.159 at 25°C | [2] |
| LogP | 1.91830 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Chemical Structure and Identification
The structural details of 3-Iodophenylacetic acid are fundamental to understanding its reactivity and application in synthesis.
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 2-(3-iodophenyl)acetic acid | [4][5] |
| SMILES | OC(=O)Cc1cccc(I)c1 | [3] |
| InChI | 1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | [3] |
| InChIKey | MRSWWBAFGGGWRH-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of 3-Iodophenylacetic Acid
A common method for the synthesis of 3-Iodophenylacetic acid is through the hydrolysis of 2-(3-iodophenyl)acetonitrile.[6]
Materials:
-
2-(3-iodophenyl)acetonitrile (0.2 g)
-
1.0 M aqueous sodium hydroxide (NaOH) solution (1.0 mL)
-
1.0 M hydrochloric acid (HCl) solution
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous NaOH solution in a suitable flask.[6]
-
Heat the mixture at reflux for 4 hours.[6]
-
After cooling, extract the aqueous phase with diethyl ether to remove any unreacted starting material.[6]
-
Acidify the aqueous phase with 1.0 M HCl solution to a pH of less than 7.[6]
-
Extract the acidified aqueous phase again with diethyl ether.[6]
-
Combine the organic phases, wash with distilled water, and dry over anhydrous Na₂SO₄.[6]
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the final product.[6]
This protocol typically yields approximately 0.17 g (83% yield) of 3-Iodophenylacetic acid.[6] The product can be characterized by ¹H NMR.[6]
Caption: Synthesis workflow for 3-Iodophenylacetic acid.
Biological Context and Signaling Pathways
While specific signaling pathways for 3-Iodophenylacetic acid are not extensively documented, its parent compound, phenylacetic acid (PAA), is recognized as a natural auxin in plants.[7] PAA, much like the more studied indole-3-acetic acid (IAA), regulates plant growth and development by mediating gene expression through the TIR1/AFB signaling pathway.[7] Phenylacetic acid derivatives are also explored for various therapeutic applications, including as nonsteroidal anti-inflammatory drugs (NSAIDs) and as agonists for receptors like hPPAR and LXR.[1][8][9] A study on 4-iodophenylacetic acid labeled with I-131 showed potential for tumor uptake, suggesting a role in oncology research.[10]
The diagram below illustrates the generalized auxin signaling pathway, which is a relevant model for understanding the biological activity of PAA and its derivatives.
Caption: Generalized auxin signaling pathway.
Safety and Handling
3-Iodophenylacetic acid is classified as an irritant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[3]
Conclusion
3-Iodophenylacetic acid is a versatile chemical intermediate with well-defined properties. Its synthesis is straightforward, and its biological relevance, particularly in the context of phenylacetic acid's role as an auxin and the broader therapeutic potential of its derivatives, makes it a compound of significant interest to the scientific community. The data and protocols provided in this guide serve as a valuable resource for researchers and developers working with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-碘苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Iodophenylacetic acid | 1878-69-9 [amp.chemicalbook.com]
- 5. 3-Iodophenylacetic acid|lookchem [lookchem.com]
- 6. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]
- 7. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

